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molecular formula C3H8N4O2S B2843614 3-Azidopropane-1-sulfonamide CAS No. 1034192-12-5

3-Azidopropane-1-sulfonamide

Cat. No. B2843614
M. Wt: 164.18
InChI Key: VSPMNQQOQWDCQX-UHFFFAOYSA-N
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Patent
US08293772B2

Procedure details

The reaction was carried out similarly as described in the preparation of compound 411, using compound 3-chloro-propane-1-sulfonic acid amide (19.0 mmol). The crude product was purified by continuous gradient flash chromatography using EtOAc/petroleum ether (40-60) 35:65 to 65:35 as the eluent to afford the title compound as colourless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5](N)=O)=[N+:2]=[N-:3].ClCC[CH2:11][S:12]([NH2:15])(=[O:14])=[O:13]>>[N:1]([CH2:4][CH2:5][CH2:11][S:12]([NH2:15])(=[O:14])=[O:13])=[N+:2]=[N-:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])CC(=O)N
Step Two
Name
Quantity
19 mmol
Type
reactant
Smiles
ClCCCS(=O)(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by continuous gradient flash chromatography

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])CCCS(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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